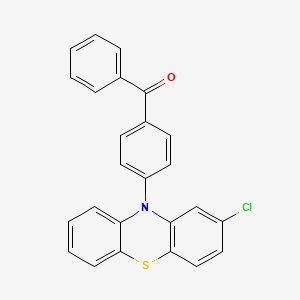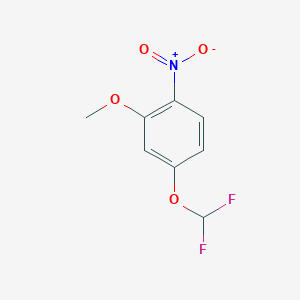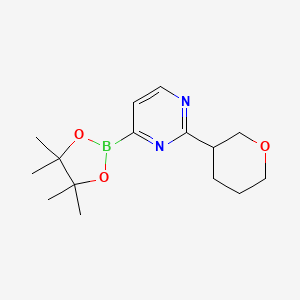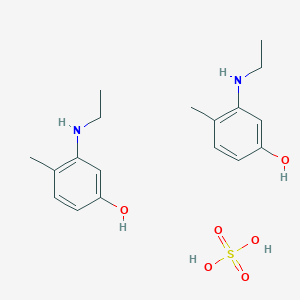
3-Ethylamino-p-cresol sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethylamino-p-cresol sulfate is an organic compound with the molecular formula C18H28N2O6S It is a derivative of cresol, specifically 3-ethylamino-4-methylphenol, and is often used in various chemical and industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethylamino-p-cresol sulfate typically involves the alkylation of p-cresol with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Alkylation: p-Cresol is reacted with ethylamine in the presence of a suitable catalyst.
Sulfonation: The resulting 3-ethylamino-p-cresol is then treated with sulfuric acid to form the sulfate derivative.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and purity. The process includes:
Batch Processing: Reactants are mixed in large reactors, and the reaction is monitored to ensure complete conversion.
Purification: The product is purified using techniques such as crystallization or distillation to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethylamino-p-cresol sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced phenolic compounds.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
3-Ethylamino-p-cresol sulfate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of cosmetics, personal care products, and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of 3-ethylamino-p-cresol sulfate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes. Its effects are mediated through:
Enzyme Inhibition: Binding to active sites of enzymes, preventing substrate interaction.
Pathway Modulation: Altering signaling pathways and metabolic processes.
Comparaison Avec Des Composés Similaires
3-Amino-4-methylphenol: Similar structure but lacks the ethylamino group.
4-Ethylamino-3-methylphenol: Similar but with different substitution patterns on the aromatic ring.
Uniqueness: 3-Ethylamino-p-cresol sulfate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
68239-79-2 |
|---|---|
Formule moléculaire |
C18H28N2O6S |
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
3-(ethylamino)-4-methylphenol;sulfuric acid |
InChI |
InChI=1S/2C9H13NO.H2O4S/c2*1-3-10-9-6-8(11)5-4-7(9)2;1-5(2,3)4/h2*4-6,10-11H,3H2,1-2H3;(H2,1,2,3,4) |
Clé InChI |
GGPJLVOSJQOJSN-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=C(C=CC(=C1)O)C.CCNC1=C(C=CC(=C1)O)C.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(tert-Butyl)benzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B14129598.png)
![2-[(1S)-1-Chloroprop-2-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14129599.png)
![2-[2-Fluoro-3-(4-fluorophenyl)phenyl]acetonitrile](/img/structure/B14129603.png)
![1-Ethenyl-1-ethylspiro[3.4]octan-2-one](/img/structure/B14129620.png)
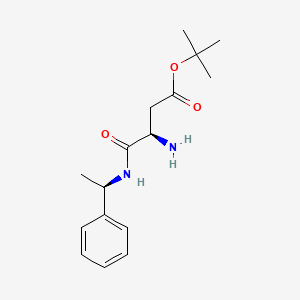
![8-Methoxypyrido[1,2-a]benzimidazole](/img/structure/B14129628.png)
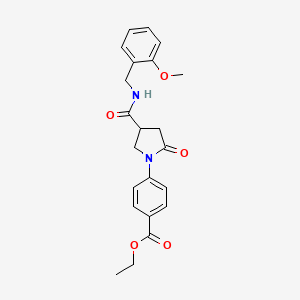
![4-(3'-(Dibenzo[b,d]furan-4-yl)-[1,1'-biphenyl]-3-yl)-2,6-diphenylpyrimidine](/img/structure/B14129637.png)

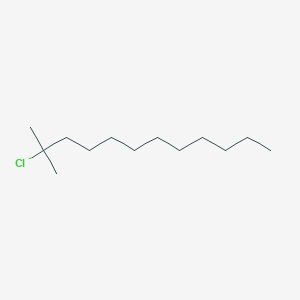
![1-(2-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-phenylurea](/img/structure/B14129656.png)
